5,6,7,8-Tetrahydro-2-naphthoic acid

Catalog No.
S586561
CAS No.
1131-63-1
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydro-2-naphthoic acid

CAS Number

1131-63-1

Product Name

5,6,7,8-Tetrahydro-2-naphthoic acid

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)

InChI Key

RSWXAGBBPCRION-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O

Synonyms

NSC 131342

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O

Synthesis and Characterization:

Potential Biological Activities:

Studies have explored the potential biological activities of 5,6,7,8-tetrahydro-2-naphthoic acid. Some research suggests its potential as an:

  • Antimicrobial agent: It has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antioxidant: Studies suggest its potential free radical scavenging activity, indicating its possible role as an antioxidant [].
  • Ligand for metal ions: Research suggests its ability to complex with metal ions, making it potentially useful in various applications, such as catalysis and material science [].

5,6,7,8-Tetrahydro-2-naphthoic acid is a monocarboxylic acid derived from tetrahydronaphthalene. It features a carboxylic acid group at the 6-position of the naphthalene structure. The molecular formula for this compound is C₁₁H₁₂O₂, and it has a Chemical Abstracts Service registry number of 1131-63-1. This compound plays a significant role in biochemical pathways, particularly in the anaerobic degradation of naphthalene .

, notably:

  • Reductive Dearomatization: This reaction involves the conversion of 2-naphthoic acid into its corresponding Coenzyme A ester, followed by the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA through reductive processes .
  • Coenzyme A Reductase Reaction: This enzyme catalyzes the reduction of 5,6,7,8-tetrahydro-2-naphthoyl-CoA during anaerobic degradation processes .

Research indicates that 5,6,7,8-tetrahydro-2-naphthoic acid exhibits biological activity that may be relevant in microbial metabolism. Specifically:

  • It plays a role in the anaerobic degradation of aromatic compounds such as naphthalene.
  • The compound's derivatives are involved in microbial pathways that facilitate the breakdown of complex organic materials .

5,6,7,8-Tetrahydro-2-naphthoic acid has various applications:

  • Biochemical Research: It serves as an important intermediate in studies related to microbial metabolism and environmental biochemistry.
  • Pharmaceuticals: Its derivatives may have potential therapeutic uses due to their biological activities .

Studies on interaction mechanisms suggest that 5,6,7,8-tetrahydro-2-naphthoic acid may interact with various enzymes involved in metabolic pathways. Notably:

  • The compound is implicated in the activity of Coenzyme A reductases which are crucial for energy metabolism in certain bacteria .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5,6,7,8-tetrahydro-2-naphthoic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-Naphthoic AcidAromatic Carboxylic AcidLacks tetrahydrogenation; more stable aromaticity
1-Naphthoic AcidAromatic Carboxylic AcidSimilar structure but different positioning
4-Hydroxy-2-naphthoic AcidHydroxy-substituted NaphthaleneContains hydroxyl group affecting solubility

Uniqueness: The tetrahydrogenation of the naphthalene ring distinguishes 5,6,7,8-tetrahydro-2-naphthoic acid from its analogs. This structural modification contributes to its specific biochemical properties and reactivity profiles.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Appearance

Assay:≥99%A crystalline solid

Melting Point

155.5 °C

UNII

B84YP7QPC8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1131-63-1

Wikipedia

5,6,7,8-tetrahydro-2-naphthoic acid

Dates

Modify: 2023-08-15

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